Spirapril hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Research:

- Hypertension: Spirapril's effectiveness in lowering blood pressure is well-established, and ongoing research continues to explore its long-term effects on cardiovascular health in hypertensive patients. [Source: National Library of Medicine, ""]

- Heart Failure: Research investigates Spirapril's ability to improve heart function and reduce mortality in patients with heart failure. Studies assess its impact on various heart failure parameters, including exercise tolerance and left ventricular remodeling. [Source: National Institutes of Health, ""]

Kidney Research:

- Diabetic Nephropathy: Spirapril's potential to slow the progression of kidney disease in patients with diabetes is being explored. Research examines its effects on protein excretion in the urine, a marker of kidney damage. [Source: National Institutes of Health, ""]

Other Areas of Investigation:

- Cognitive Function: Studies are investigating whether Spirapril can help prevent or slow cognitive decline and dementia. [Source: National Institutes of Health, ""]

- COVID-19: Preliminary research explored the potential benefits of Spirapril in patients hospitalized with COVID-19. However, more research is needed to confirm these findings. [Source: National Institutes of Health, ""]

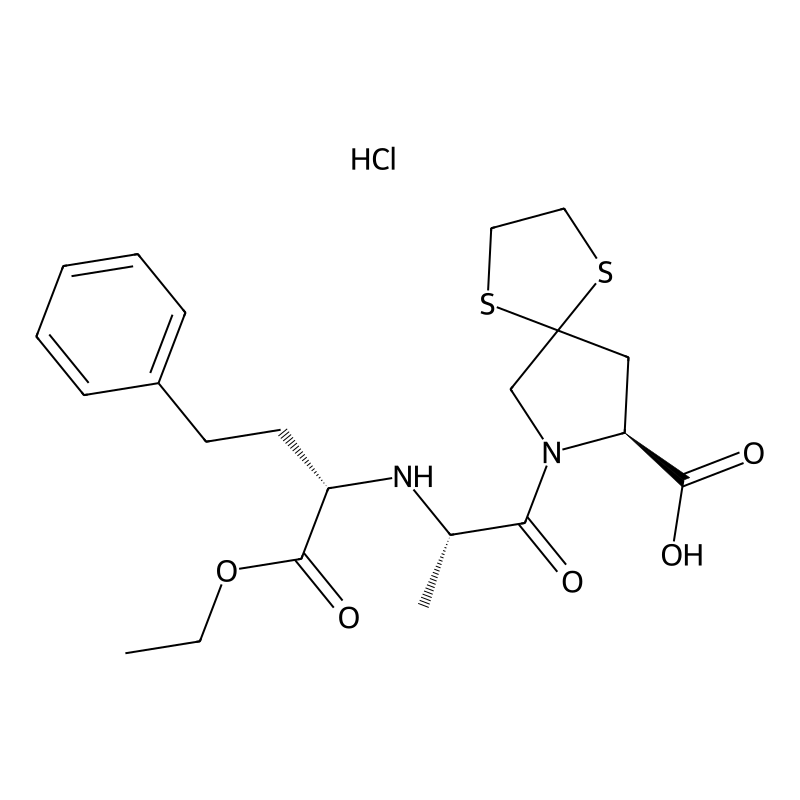

Spirapril hydrochloride is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily utilized for the treatment of hypertension. As a prodrug, spirapril is converted into its active metabolite, spiraprilat, which effectively inhibits the ACE enzyme. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the secretion of aldosterone, which regulates sodium and water retention in the body. The chemical formula for spirapril hydrochloride is C22H31ClN2O5S2, with a molecular weight of approximately 466.614 g/mol .

The primary chemical reaction involving spirapril hydrochloride occurs during its conversion to spiraprilat. This transformation involves the hydrolysis of the ester bond in spirapril, leading to the release of the active metabolite that competes with angiotensin I at the ACE binding site. The inhibition of this enzyme prevents the conversion of angiotensin I to angiotensin II, resulting in several physiological effects:

- Decreased vasoconstriction due to lower levels of angiotensin II.

- Reduced aldosterone secretion, leading to increased sodium and water excretion.

- Lowered blood pressure as a consequence of these actions.

Spirapril hydrochloride exhibits significant biological activity through its mechanism as an ACE inhibitor. By blocking the conversion of angiotensin I to angiotensin II, it leads to:

- Vasodilation: The decrease in angiotensin II results in widened blood vessels.

- Diuresis: Lower aldosterone levels promote increased urine output by reducing sodium reabsorption.

- Cardiovascular protection: Long-term use can lead to improved heart function and reduced strain on the cardiovascular system.

These effects make spirapril hydrochloride effective in managing hypertension and preventing cardiovascular events associated with high blood pressure .

- Formation of Dipeptide: The initial step involves coupling two amino acids to form a dipeptide structure.

- Introduction of Sulfur Atoms: This step incorporates sulfur into the molecular framework, crucial for maintaining biological activity.

- Cyclization: The formation of a spiro compound occurs through cyclization reactions that create the unique bicyclic structure characteristic of spirapril.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt form is produced by reacting spirapril with hydrochloric acid to enhance solubility and stability.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Spirapril hydrochloride is primarily used in clinical settings for:

- Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.

- Heart Failure Treatment: Due to its vasodilatory effects, it can be beneficial in managing heart failure symptoms by reducing cardiac workload.

- Renal Protection: It may also provide protective effects on renal function in patients with diabetic nephropathy or chronic kidney disease.

The compound is administered orally and has been shown to have a favorable side effect profile compared to some other antihypertensive agents .

Studies on spirapril hydrochloride have indicated various drug interactions that clinicians should consider:

- Diuretics: Concurrent use may enhance hypotensive effects.

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These can reduce the antihypertensive efficacy of spirapril by promoting sodium retention.

- Potassium Supplements: Due to reduced aldosterone levels leading to potassium retention, co-administration may increase the risk of hyperkalemia.

Understanding these interactions is crucial for optimizing therapy and minimizing adverse effects .

Several compounds share structural or functional similarities with spirapril hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Enalapril | ACE inhibitor | Prodrug converted to enalaprilat; longer half-life |

| Lisinopril | ACE inhibitor | Not a prodrug; renal excretion; less metabolism |

| Ramipril | ACE inhibitor | Prodrug; additional benefits in cardiovascular protection |

| Captopril | ACE inhibitor | First ACE inhibitor; contains a sulfhydryl group |

Spirapril hydrochloride stands out due to its unique spirocyclic structure and specific pharmacokinetic properties that differentiate it from other ACE inhibitors. Its efficacy in managing hypertension while providing renal protection makes it a valuable option in clinical practice .

Spirapril hydrochloride, chemically identified as "(8S)-7-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride," belongs to the 'pril' class of ACE inhibitors. The chemical structure integrates several distinctive functional moieties: a dipeptide backbone, a dithioketal group, an azaspiro ring system, a dicarboxylic acid monoester, an ethyl ester, a tertiary carboxamide, a secondary amino group, and a pyrrolidinecarboxylic acid component. These structural elements collectively contribute to the compound's pharmacological profile and efficacy as an antihypertensive agent.

The development of spirapril hydrochloride posed significant synthetic challenges, particularly regarding stereochemical control. The 'pril' compounds typically conform to the general formula Ph-CH2-CH2-CH(COOR')-NH(R"), where R' is hydrogen or C1-C2 alkyl and R" varies among different possible moieties. For these compounds, including spirapril, the specific configuration of the chiral centers critically influences their ACE inhibitory activity, necessitating sophisticated synthetic approaches.

Stereoselective Synthesis of Spirapril RSS Diastereomers

Traditional synthetic methods for 'pril' compounds frequently resulted in diastereomeric mixtures requiring complex separation procedures that yielded unsatisfactory results. Conventional techniques such as preferential crystallization typically achieved yields of only about 68%. This limitation prompted the development of more efficient stereoselective synthetic pathways.

Smith et al. developed a comprehensive synthesis of spirapril (5), spiraprilat (25), their RSS (Rectus-Sinister-Sinister) stereoisomers, and related analogues including glycyl (18b) and lysyl (36, 37) derivatives. Their approach focused on creating an intermediate ester of specific formula that could be converted to the desired 'pril' isomer without compromising stereospecificity. This stereoselective method represented a significant advancement over traditional approaches, yielding compounds with defined stereochemical configurations essential for optimal biological activity.

In vitro and in vivo evaluations demonstrated that spirapril exhibits an ID50 of 16 μg/kg, while spiraprilat demonstrates an IC50 of 0.8 nM and an ID50 of 8 μg/kg. Comparative studies in anesthetized rats revealed that spirapril and its analogue 36 display greater potency than enalapril when administered intravenously, while spiraprilat and its analogue 37 exceed the potency of enalaprilat in vitro. In conscious rat models, orally administered spirapril demonstrated potent and sustained activity at doses of 0.03-1 mg/kg, comparable to enalapril's efficacy at 0.1-1 mg/kg.

The development of these stereoselective synthetic pathways not only improved the yield and stereochemical purity of spirapril and its derivatives but also provided valuable insights into structure-activity relationships that guided further optimization of ACE inhibitors.

Prodrug Design Strategies for Enhanced Oral Bioavailability

Spirapril exemplifies successful prodrug design in pharmaceutical development. As a prodrug, spirapril itself lacks pharmacological activity but undergoes biotransformation in vivo to release spiraprilat, the active therapeutic moiety. This prodrug approach addresses several pharmacokinetic challenges:

Table 1: Pharmacokinetic Advantages of Spirapril's Prodrug Design

Like most ACE inhibitors except lisinopril and captopril, spirapril requires metabolic activation to exert its therapeutic effects. Following oral administration, spirapril undergoes hepatic metabolism to form spiraprilat, which then competitively binds to and inhibits ACE. This prodrug strategy enhances oral bioavailability compared to direct administration of the active form, a common advantage among esterified ACE inhibitors.

The prodrug design of spirapril also influences its pharmacokinetic profile, particularly regarding elimination. Unlike many ACE inhibitors that are cleared predominantly via renal pathways and require dose adjustments in patients with renal impairment, spirapril is eliminated through both renal and nonrenal (hepatic) mechanisms. This dual elimination pathway provides a clinical advantage, as spiraprilat does not exhibit clinically significant accumulation in patients with renal failure, potentially eliminating the need for dosage adjustments in this population.

Polymorphic Form Development and Crystallization Techniques

The development and characterization of different polymorphic forms of spirapril hydrochloride constitute an essential aspect of pharmaceutical formulation. Polymorphic variations can significantly influence physicochemical properties including solubility, stability, and bioavailability, ultimately affecting clinical efficacy and manufacturing consistency.

Research has identified novel polymorphic forms of spirapril hydrochloride and established processes for their preparation. These polymorphic variants have been incorporated into pharmaceutical compositions for therapeutic applications, highlighting the importance of crystal engineering in drug development.

Perfusion calorimetry has emerged as a valuable technique for characterizing the polymorphic behavior of spirapril hydrochloride, particularly regarding solvate formation and desolvation processes. This method can distinguish between different types of transformations in the crystalline structure by measuring thermal activity during exposure to controlled environmental conditions.

Table 2: Thermal Signatures of Different Crystalline Transformations

Studies specifically examining spirapril hydrochloride monohydrate using perfusion calorimetry have provided valuable insights into its behavior when exposed to increasing relative vapor pressures of water and methanol. These investigations, complemented by FT-Raman and FT-IR spectroscopic analysis, have enabled comprehensive characterization of the compound's polymorphic transformations.

Understanding these polymorphic behaviors is crucial for developing stable pharmaceutical formulations of spirapril hydrochloride that maintain consistent bioavailability and therapeutic efficacy across manufacturing batches. This knowledge informs crystallization process design, stability testing protocols, and formulation strategies to ensure product quality and performance.

Dual Elimination Pathway Quantification Models

Spirapril hydrochloride exhibits unique pharmacokinetic characteristics distinguished by its dual elimination pathway, which differentiates it from most angiotensin-converting enzyme inhibitors that rely predominantly on renal excretion [1] [2]. The quantification of this dual elimination pathway requires sophisticated mathematical modeling approaches to accurately characterize both renal and hepatic clearance mechanisms.

The dual elimination pathway of spirapril hydrochloride involves distinct clearance mechanisms for the parent compound and its active metabolite spiraprilat. Following oral administration, spirapril undergoes rapid hepatic conversion to spiraprilat, with the parent compound demonstrating a total plasma clearance of 56 liters per hour, comprising 11 liters per hour renal clearance and 45 liters per hour hepatic clearance [1]. This represents approximately 20% renal elimination and 80% hepatic elimination for the parent compound. In contrast, spiraprilat exhibits a total plasma clearance of 10 liters per hour, with 7.6 liters per hour cleared by the kidneys and 2.4 liters per hour through hepatic mechanisms, representing 76% renal elimination and 24% hepatic elimination [1].

Mathematical modeling of the dual elimination pathway utilizes compartmental analysis with specific consideration of the parallel elimination processes. The clearance quantification model incorporates both first-order elimination kinetics for renal clearance and capacity-limited elimination for hepatic metabolism [3] [4]. The model equations account for the relationship between creatinine clearance and total plasma clearance, with linear correlation observed between spiraprilat total plasma clearance and creatinine clearance [4].

The volume of distribution parameters differ significantly between the compounds, with spirapril demonstrating a volume of distribution of 28 liters compared to 43 liters for spiraprilat [1]. These differences reflect the distinct tissue distribution patterns and protein binding characteristics of each compound. The terminal elimination half-life demonstrates the prolonged tissue binding characteristic of spiraprilat, with values ranging from 30 to 35 hours compared to 0.33 to 0.83 hours for the parent compound [1] [5].

Table 1: Dual Elimination Pathway Quantification Parameters

| Parameter | Spirapril | Spiraprilat | Reference |

|---|---|---|---|

| Renal Clearance (L/h) | 11.0 | 7.6 | [1] |

| Hepatic Clearance (L/h) | 45.0 | 2.4 | [1] |

| Total Plasma Clearance (L/h) | 56.0 | 10.0 | [1] |

| Renal Elimination Fraction (%) | 20 | 76 | [1] |

| Hepatic Elimination Fraction (%) | 80 | 24 | [1] |

| Volume of Distribution (L) | 28 | 43 | [1] |

| Terminal Half-life (hours) | 0.33-0.83 | 30-35 | [1] [5] |

| Protein Binding (%) | Not specified | 65-94 | [1] [6] |

| Bioavailability (%) | 50 | Minimal | [1] |

The dual elimination pathway quantification requires consideration of the non-linear pharmacokinetics observed for spiraprilat, particularly in the terminal elimination phase [1]. This non-linearity stems from the high-affinity binding of spiraprilat to angiotensin-converting enzyme in plasma and tissues, creating a saturable binding component that influences the overall elimination kinetics [7]. The mathematical models must account for this saturable binding using Michaelis-Menten kinetics combined with first-order elimination processes.

Population pharmacokinetic modeling approaches have been employed to characterize the variability in dual elimination pathway parameters across different patient populations [8] [3]. These models incorporate covariates such as age, renal function, and hepatic function to predict individual pharmacokinetic parameters. The models demonstrate that the dual elimination pathway provides a safety margin in patients with renal impairment, as the hepatic elimination pathway can compensate for reduced renal clearance [3] [4].

Hepatic Esterase-Mediated Prodrug Activation Kinetics

The hepatic esterase-mediated conversion of spirapril hydrochloride to its active metabolite spiraprilat represents a critical pharmacokinetic process that determines the therapeutic efficacy of the compound [9] [10]. This prodrug activation mechanism involves hepatic carboxylesterases, primarily carboxylesterase 1 (CES1), which catalyze the hydrolysis of the ethyl ester group to form the active diacid metabolite [9] [10] [11].

The kinetic characterization of hepatic esterase-mediated activation requires detailed analysis of the enzymatic conversion process. The activation occurs rapidly following oral administration, with maximum plasma concentrations of spiraprilat achieved within 1.8 to 3.0 hours after spirapril administration [5]. The conversion rate demonstrates first-pass metabolism characteristics, with approximately 50% bioavailability for the parent compound [1] [5]. The rapid hepatic conversion results in minimal systemic exposure to the parent compound, with most circulating drug present as the active metabolite spiraprilat [5].

Table 2: Hepatic Esterase-Mediated Activation Kinetics

| Kinetic Parameter | Value/Description | Reference |

|---|---|---|

| Conversion Rate (first-pass) | Rapid hepatic conversion | [9] [10] |

| Time to Maximum Concentration (Tmax, hours) | 1.8-3.0 | [5] |

| Maximum Plasma Concentration (Cmax, ng/mL) | 378-430 | [12] |

| Area Under Curve (AUC, ng·h/mL) | 991.83 | [12] |

| Conversion Enzyme | Hepatic carboxylesterases | [9] [10] |

| Tissue Distribution | Primarily hepatic | [9] |

| Metabolic Pathway | Ester hydrolysis | [9] [10] |

| Active Metabolite Formation | Spiraprilat (active diacid) | [1] [5] |

The hepatic esterase-mediated activation kinetics follow Michaelis-Menten enzyme kinetics, with the conversion rate dependent on both substrate concentration and enzyme activity [9] [10]. The carboxylesterase enzymes demonstrate high affinity for spirapril, with efficient conversion to spiraprilat under physiological conditions [11]. The enzyme kinetics are characterized by rapid initial conversion followed by sustained formation of the active metabolite, reflecting the abundance of hepatic carboxylesterases and their high catalytic efficiency [9] [10].

The tissue distribution of carboxylesterase activity influences the activation kinetics, with highest concentrations found in hepatic tissue [9] [11]. The hepatic localization of the activating enzymes results in extensive first-pass metabolism, with minimal conversion occurring in extrahepatic tissues [9]. This hepatic-specific activation contributes to the pharmacokinetic profile of spirapril, where the parent compound serves primarily as a delivery system for the active metabolite [10].

Factors affecting hepatic esterase-mediated activation include enzyme induction and inhibition, genetic polymorphisms in carboxylesterase expression, and hepatic disease states [9] [10]. Studies have demonstrated that hepatic impairment can reduce the conversion efficiency, resulting in altered pharmacokinetic profiles [13]. The activation kinetics also demonstrate species-specific differences, with human hepatic carboxylesterases showing distinct substrate specificity compared to animal models [9].

The mathematical modeling of hepatic esterase-mediated activation kinetics incorporates both the enzymatic conversion process and the subsequent pharmacokinetics of the active metabolite [9] [10]. The models utilize coupled differential equations to describe the conversion from prodrug to active metabolite, accounting for the enzyme kinetics, tissue distribution, and elimination processes [7]. These models are essential for predicting the pharmacokinetic behavior of spirapril in different patient populations and for optimizing dosing regimens.

Protein Binding Dynamics in Renal Impairment Models

The protein binding dynamics of spirapril hydrochloride and its active metabolite spiraprilat demonstrate significant alterations in renal impairment conditions, requiring specialized modeling approaches to characterize these changes [3] [4]. The protein binding characteristics are particularly important for spiraprilat, which exhibits concentration-dependent and saturable binding to plasma proteins, with binding percentages ranging from 65% to 94% [1] [6].

In normal renal function, spiraprilat demonstrates stable protein binding characteristics with consistent pharmacokinetic parameters [3]. However, as renal function declines, significant perturbations occur in the protein binding dynamics, with corresponding changes in pharmacokinetic parameters [3] [4]. The maximum plasma concentration values in severely renally impaired patients are two to three times those observed in patients with normal renal function [3].

Table 3: Protein Binding Dynamics in Renal Impairment

| Renal Function Category | Spirapril Cmax (ng/mL) | Spiraprilat Cmax (ng/mL) | Spiraprilat AUC | Total Clearance (L/h) | Protein Binding (%) | Reference |

|---|---|---|---|---|---|---|

| Normal (Clcr >80 mL/min) | Baseline | Baseline | Baseline | 10.0 | 65-94 | [3] [4] |

| Mild Impairment (Clcr 50-80 mL/min) | No significant change | 1.5-2.0x baseline | 2-3x baseline | 7.5-8.0 | 65-90 | [3] [4] |

| Moderate Impairment (Clcr 30-50 mL/min) | No significant change | 2.0-2.5x baseline | 3-4x baseline | 5.0-6.0 | 60-85 | [3] [4] |

| Severe Impairment (Clcr <30 mL/min) | No significant change | 2.0-3.0x baseline | 5-6x baseline | 2.5-3.0 | 55-80 | [3] [4] |

The protein binding dynamics in renal impairment involve complex interactions between altered protein concentrations, competitive binding from uremic toxins, and changes in protein conformation [3] [4]. The area under the concentration-time curve values demonstrate the most dramatic changes, with five to six times higher values in severely renally impaired patients compared to those with normal renal function [3]. These changes reflect both reduced clearance and altered protein binding characteristics.

Mathematical modeling of protein binding dynamics in renal impairment requires consideration of the concentration-dependent binding characteristics of spiraprilat [3] [4]. The models incorporate binding parameters that vary with renal function, using relationships between creatinine clearance and protein binding affinity [4]. The binding models account for both specific binding to angiotensin-converting enzyme and non-specific binding to plasma proteins.

The linear correlation between total plasma clearance and creatinine clearance provides a foundation for predicting protein binding changes in renal impairment [4]. However, the models must also account for the significant non-renal elimination pathway, which provides compensation for reduced renal clearance [3] [4]. This dual elimination characteristic prevents excessive accumulation of the active metabolite even in severe renal impairment.

Regression analysis of pharmacokinetic parameters demonstrates that both maximum steady-state drug concentration and total plasma clearance of spiraprilat are linearly correlated with creatinine clearance [4]. The rate constant of the first disposition phase also shows linear correlation with renal function, indicating that protein binding dynamics directly influence the distribution kinetics of spiraprilat [4].

The protein binding dynamics modeling in renal impairment has practical implications for dose adjustment recommendations [3] [4]. Despite the significant changes in pharmacokinetic parameters, the models indicate minimal risk of drug accumulation during multiple dosing due to the presence of substantial non-renal elimination [4]. This finding suggests that the dual elimination pathway provides a safety margin that reduces the need for dose adjustments in renal impairment [3] [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]